Cas no 912451-59-3 (benzyl trans-3-amino-2-methyl-piperidine-1-carboxylate)

Benzyl trans-3-amino-2-methyl-piperidine-1-carboxylate is a chiral piperidine derivative with a carboxylate ester and amino functional group, making it a versatile intermediate in organic synthesis and pharmaceutical applications. Its trans-configuration and stereocenter at the 2-methyl position enhance its utility in asymmetric synthesis, particularly for constructing complex bioactive molecules. The benzyl ester group offers selective deprotection options, facilitating further derivatization. This compound is valued for its structural rigidity and potential as a building block in medicinal chemistry, particularly for targeting central nervous system (CNS) disorders. High purity and well-defined stereochemistry ensure reproducibility in research and development processes.
benzyl trans-3-amino-2-methyl-piperidine-1-carboxylate structure
912451-59-3 structure
商品名:benzyl trans-3-amino-2-methyl-piperidine-1-carboxylate
CAS番号:912451-59-3
MF:C14H20N2O2
メガワット:248.3208
MDL:MFCD29919102
CID:1968280
PubChem ID:53302316

benzyl trans-3-amino-2-methyl-piperidine-1-carboxylate 化学的及び物理的性質

名前と識別子

    • Benzyl 3-amino-2-methyl-1-piperidinecarboxylate
    • 3-AMino-2-Methyl-piperidine-1-carboxylic acid benzyl ester
    • benzyl trans-3-amino-2-methyl-piperidine-1-carboxylate
    • AKOS015900819
    • benzyl (2R,3R)-rel-3-amino-2-methylpiperidine-1-carboxylate
    • 912451-59-3
    • SY100420
    • Benzyl (2R,3R)-3-amino-2-methyl-piperidine-1-carboxylate
    • BENZYL3-AMINO-2-METHYLPIPERIDINE-1-CARBOXYLATE
    • (2R,3R)-1-Cbz-3-amino-2-methylpiperidine
    • Benzyl (2S,3R)-rel-3-amino-2-methylpiperidine-1-carboxylate
    • MFCD22689590
    • SB23145
    • SB23136
    • SCHEMBL3076590
    • SB12784
    • rel-(Benzyl (2R,3S)-3-amino-2-methylpiperidine-1-carboxylate)
    • benzyl 3-amino-2-methyl-piperidine-1-carboxylate
    • 1823287-85-9
    • SB12785
    • cis-3-Amino-2-methyl-N-Cbz-piperidine
    • SB23147
    • SY031595
    • (2S,3S)-1-Cbz-3-amino-2-methylpiperidine
    • MFCD22689535
    • SB23146
    • BENZYL 3-AMINO-2-METHYLPIPERIDINE-1-CARBOXYLATE
    • MDL: MFCD29919102
    • インチ: InChI=1S/C14H20N2O2/c1-11-13(15)8-5-9-16(11)14(17)18-10-12-6-3-2-4-7-12/h2-4,6-7,11,13H,5,8-10,15H2,1H3
    • InChIKey: DQLSXOAEXCBESC-UHFFFAOYSA-N
    • ほほえんだ: CC1C(CCCN1C(=O)OCC2=CC=CC=C2)N

計算された属性

  • せいみつぶんしりょう: 248.152
  • どういたいしつりょう: 248.152
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 18
  • 回転可能化学結合数: 3
  • 複雑さ: 277
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 55.6A^2
  • 疎水性パラメータ計算基準値(XlogP): 1.7

benzyl trans-3-amino-2-methyl-piperidine-1-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
ChemScence
CS-0049896-250mg
rel-(Benzyl 2R,3S)-3-amino-2-methylpiperidine-1-carboxylate
912451-59-3
250mg
$588.0 2022-04-26
eNovation Chemicals LLC
D587731-100mg
benzyl (2S,3R)-rel-3-amino-2-methylpiperidine-1-carboxylate
912451-59-3 97%
100mg
$295 2024-07-21
eNovation Chemicals LLC
D587731-5G
benzyl (2S,3R)-rel-3-amino-2-methylpiperidine-1-carboxylate
912451-59-3 97%
5g
$3540 2024-07-21
ChemScence
CS-0049896-100mg
rel-(Benzyl 2R,3S)-3-amino-2-methylpiperidine-1-carboxylate
912451-59-3
100mg
$294.0 2022-04-26
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZS2151-100MG
benzyl trans-3-amino-2-methyl-piperidine-1-carboxylate
912451-59-3 97%
100MG
¥ 1,570.00 2023-04-13
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1120536-5g
rel-(Benzyl (2R,3S)-3-amino-2-methylpiperidine-1-carboxylate)
912451-59-3 98+%
5g
¥20520.00 2024-04-25
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZS2151-250mg
benzyl trans-3-amino-2-methyl-piperidine-1-carboxylate
912451-59-3 97%
250mg
¥2736.0 2024-04-16
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1120536-500mg
rel-(Benzyl (2R,3S)-3-amino-2-methylpiperidine-1-carboxylate)
912451-59-3 98+%
500mg
¥4564.00 2024-04-25
Ambeed
A503377-1g
trans-Benzyl 3-amino-2-methylpiperidine-1-carboxylate
912451-59-3 98+%
1g
$978.0 2024-04-16
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1120536-250mg
rel-(Benzyl (2R,3S)-3-amino-2-methylpiperidine-1-carboxylate)
912451-59-3 98+%
250mg
¥2736.00 2024-04-25

benzyl trans-3-amino-2-methyl-piperidine-1-carboxylate 関連文献

benzyl trans-3-amino-2-methyl-piperidine-1-carboxylateに関する追加情報

Benzyl trans-3-amino-2-methyl-piperidine-1-carboxylate: A Comprehensive Overview

Benzyl trans-3-amino-2-methyl-piperidine-1-carboxylate, with CAS No 912451-59-3, is a versatile compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is notable for its unique structural features, which include a piperidine ring with a trans configuration, an amino group at the 3-position, and a methyl group at the 2-position. The benzyl carboxylate moiety further enhances its chemical complexity and functional versatility.

Recent studies have highlighted the potential of benzyl trans-3-amino-2-methyl-piperidine-1-carboxylate in drug design and development. Its piperidine core is a common structural element in many bioactive compounds, making it an attractive candidate for medicinal chemists. The trans configuration of the amino group introduces steric hindrance, which can influence the compound's interactions with biological targets. This property has been leveraged in the design of selective inhibitors for various enzymes and receptors.

The synthesis of benzyl trans-3-amino-2-methyl-piperidine-1-carboxylate involves a multi-step process that typically begins with the preparation of the piperidine ring. Recent advancements in asymmetric synthesis have enabled the controlled formation of the trans configuration, ensuring high enantiomeric purity. This has been particularly beneficial for applications requiring stereo-specific interactions, such as in chiral recognition studies.

One of the most promising areas of research involving benzyl trans-3-amino-2-methyl-piperidine-1-carboxylate is its role in peptide synthesis. The compound's carboxylate group can act as an activated ester, facilitating efficient coupling reactions with amino acids or other nucleophiles. This property has been exploited in the construction of complex peptide libraries, which are invaluable for drug discovery efforts.

In addition to its role in peptide synthesis, benzyl trans-3-amino-2-methyl-piperidine-1-carboxylate has shown potential as a building block for constructing bioactive macrocycles. The combination of its rigid piperidine ring and reactive functional groups makes it ideal for forming stable macrocyclic structures with tailored properties. Recent research has demonstrated its utility in creating cyclic peptides with enhanced stability and bioavailability.

The compound's methyl group at the 2-position plays a crucial role in modulating its physical and chemical properties. This substituent not only influences the compound's solubility but also contributes to its ability to form hydrogen bonds with biological targets. Recent computational studies have provided insights into how these interactions can be optimized to improve binding affinity and selectivity.

Benzyl trans-3-amino-2-methyl-piperidine-1-carboxylate's applications extend beyond traditional pharmaceuticals. Its unique structure has also found use in materials science, particularly in the development of advanced polymers and coatings. The compound's ability to form cross-linked networks through its reactive groups has opened new avenues for creating materials with tailored mechanical and chemical properties.

From a synthetic perspective, benzyl trans-3-amino-2-methyl-piperidine-1-carboxylate serves as a valuable intermediate in the construction of more complex molecules. Its modular structure allows for easy functionalization, enabling chemists to introduce additional substituents or modify existing ones to suit specific applications.

In conclusion, benzyl trans-3-amino-2-methyl-piperidine-1-carboxylate (CAS No 912451-59

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